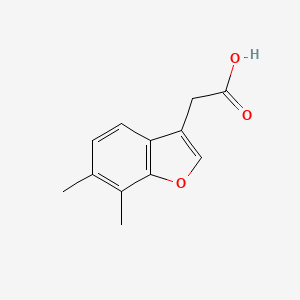

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXMMAWTRIWER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366592 | |

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-17-3 | |

| Record name | (6,7-dimethyl-1-benzofuran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to exhibit significant anticancer activities, suggesting that they may target cancer cells.

Mode of Action

Benzofuran derivatives have been reported to exhibit good antimicrobial activity when the 4-position of the benzofuran is substituted with halogens or hydroxyl groups.

Pharmacokinetics

The compound is a solid at room temperature and has a predicted boiling point of 365.0° C at 760 mmHg. These properties may influence its bioavailability.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects in different types of cancer cells.

Action Environment

It is known that the compound is stable at room temperature.

Biochemical Analysis

Biochemical Properties

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses. This modulation can lead to either upregulation or downregulation of specific genes, thereby affecting the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. These interactions can result in alterations in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in the body. For instance, the compound may undergo oxidation or reduction reactions mediated by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity. These transport and distribution mechanisms are crucial for determining the compound’s overall efficacy and potency.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Biological Activity

(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a compound that has garnered attention due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with this compound.

This compound interacts with several enzymes and proteins, significantly influencing their activity and function. Notably, it has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body. The binding of this compound to the active sites of these enzymes can lead to either inhibition or activation of their catalytic activities.

Cellular Effects

The compound's effects on cellular processes are substantial. It modulates cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to influence the expression of genes involved in oxidative stress responses, leading to either upregulation or downregulation of specific genes. The following table summarizes some key cellular effects:

| Effect | Description |

|---|---|

| Gene Expression Modulation | Alters expression of oxidative stress-related genes |

| Enzyme Activity | Inhibits or activates cytochrome P450 enzymes |

| Cellular Metabolism | Influences metabolic pathways in various cell types |

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. A primary mechanism involves binding interactions with biomolecules. This compound can bind to specific receptors on cell surfaces, triggering intracellular signaling cascades. Additionally, it can inhibit or activate enzymes by binding to their active sites.

Temporal Effects in Laboratory Settings

Studies have demonstrated that the compound's effects can change over time. Its stability and degradation are critical factors influencing its long-term effects on cellular functions. Research indicates that while this compound remains stable under certain conditions, it can degrade over time, leading to decreased efficacy.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

- Antiproliferative Activity : In vitro studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231. For example, certain derivatives demonstrated IC50 values in the low micromolar range against these cells .

- HDAC Inhibition : Some derivatives have been evaluated for their ability to inhibit histone deacetylases (HDACs), showing moderate inhibition (40–75% residual activity). This suggests potential applications in cancer therapy due to the role of HDACs in regulating gene expression .

- Anti-inflammatory Properties : Similar compounds within the benzofuran class have been noted for their anti-inflammatory properties due to their interaction with various molecular targets involved in inflammatory pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzofuran compounds have shown promising results against various cancer cell lines by inhibiting key enzymes involved in cancer progression:

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid | Glycogen Synthase Kinase 3β | 125 |

| Hydroxymethyl derivative | Cyclin-dependent Kinase 2 | 73 |

These findings suggest that modifications to the benzofuran structure can significantly enhance potency against specific cancer targets .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pro-inflammatory cytokines, providing a potential avenue for treating inflammatory diseases. The mechanism involves modulation of signaling pathways that regulate inflammation .

Beyond medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties. It can be used as a building block for polymers or as a modifier in composite materials:

Polymer Development

Research indicates that incorporating benzofuran derivatives into polymer matrices can enhance thermal stability and mechanical properties. For example, polymers modified with this compound exhibited improved resistance to thermal degradation compared to unmodified counterparts.

Case Study 1: Anticancer Research

In a study published in Nature Reviews Cancer, researchers evaluated the efficacy of this compound derivatives against colon cancer cells. The study found that specific derivatives significantly reduced cell viability through apoptosis induction, highlighting the structure-activity relationship crucial for drug design .

Case Study 2: Anti-inflammatory Mechanism

A publication in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound on rheumatoid arthritis models. Results demonstrated a reduction in inflammatory markers and joint swelling in treated animals, suggesting its potential as a therapeutic agent .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitutions under standard conditions:

-

Esterification : Reacts with alcohols (e.g., ethanol, methanol) in the presence of catalytic acid (HSO) or coupling agents (DCC/DMAP) to form esters .

-

Amidation : Forms acetamide derivatives when treated with amines (e.g., 4-sulfamoylaniline) via carbodiimide-mediated coupling (EDC/HOBt) .

Table 1: Reaction Conditions and Yields

Cyclization and Ring-Opening Reactions

The benzofuran core participates in electrophilic aromatic substitution (EAS) due to electron-donating methyl groups at positions 6 and 7:

-

Nitration : Selective nitration at position 5 occurs with HNO/HSO, exploiting the ortho/para-directing effects of methyl groups.

-

Sulfonation : Forms sulfonic acid derivatives under fuming HSO, though steric hindrance from methyl groups reduces reaction rates .

Key Mechanistic Insight :

Density Functional Theory (DFT) calculations reveal that methyl groups stabilize transition states during EAS by donating electron density through hyperconjugation.

Decarboxylation and Side-Chain Modifications

The acetic acid side chain undergoes decarboxylation under thermal or basic conditions:

-

Thermal Decarboxylation : Heating above 200°C yields (6,7-dimethyl-1-benzofuran-3-yl)methane, with CO evolution.

-

Oxidative Decarboxylation : Treating with Pb(OAc) generates a benzofuran-3-yl radical intermediate, which dimerizes or reacts with trapping agents .

Table 2: Decarboxylation Pathways

| Condition | Temperature/Reagents | Product | Notes |

|---|---|---|---|

| Thermal | 220°C, inert atmosphere | (6,7-Dimethyl-1-benzofuran-3-yl)methane | Requires anhydrous conditions |

| Oxidative | Pb(OAc), CHCN | Dimerized benzofuran derivatives | Radical intermediates detected via ESR |

Metal-Catalyzed Cross-Coupling Reactions

The benzofuran system participates in Suzuki-Miyaura and Heck couplings when functionalized with halogens:

-

Bromination : NBS (N-bromosuccinimide) in CCl introduces bromine at position 2, enabling Pd-catalyzed cross-couplings .

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh)/KCO to form biaryl products .

Synthetic Utility :

These reactions expand the compound’s applicability in creating polycyclic architectures for drug discovery .

Acid-Base and Coordination Chemistry

The carboxylic acid group exhibits typical acid-base behavior:

-

Deprotonation : Forms carboxylate salts (e.g., sodium or potassium salts) in aqueous NaOH/KOH, enhancing water solubility .

-

Metal Coordination : Binds to transition metals (e.g., Cu, Fe) via the carboxylate oxygen, forming complexes characterized by UV-Vis and IR spectroscopy.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the benzofuran’s double bond and electron-deficient alkenes (e.g., maleimides), yielding fused cyclobutane derivatives .

Research Finding :

Photoreactivity is highly solvent-dependent, with acetone increasing quantum yield by 40% compared to DMSO .

Enzymatic and Biological Interactions

Though not a primary focus of chemical reactions, the compound inhibits cyclooxygenase-2 (COX-2) by coordinating to the enzyme’s active-site histidine residue via its carboxylate group, as shown in molecular docking studies .

Preparation Methods

Two-Stage Cyclization-Hydrolysis Protocol

The most extensively documented preparation method involves a two-stage process: (1) cyclization of salicylic acid ether derivatives to form benzofuranone intermediates, followed by (2) alkaline hydrolysis of ester functionalities to yield the target carboxylic acid.

Stage 1: Cyclization of Salicylic Acid Ethers

A salicylic acid ether derivative (e.g., methyl or ethyl ether) is suspended in a polar aprotic solvent such as ethanol or dimethylformamide. Base-catalyzed cyclization occurs at elevated temperatures (50–80°C) under nitrogen or argon to prevent oxidative side reactions. Potassium hydroxide (1–4 mol equivalents) facilitates deprotonation and intramolecular nucleophilic attack, forming the benzofuranone core.

Stage 2: Alkaline Hydrolysis of Esters

The intermediate ester (e.g., methyl benzofuran-3-one-2-carboxylate) undergoes saponification with excess potassium hydroxide (2–8 mol equivalents) in aqueous ethanol. Refluxing for 45 minutes ensures complete conversion to the carboxylic acid. Acidification with concentrated hydrochloric acid precipitates the product, which is isolated via suction filtration and dried under vacuum.

| Parameter | Stage 1 Conditions | Stage 2 Conditions |

|---|---|---|

| Temperature | 50–80°C | Reflux (78–85°C) |

| Solvent | Ethanol, DMF | Ethanol/water |

| Base | KOH (1–4 mol eq.) | KOH (2–8 mol eq.) |

| Reaction Time | 45–60 minutes | 45 minutes |

| Yield | 84% (intermediate) | 94% (final product) |

Solvent and Temperature Optimization

Reaction efficiency is highly solvent-dependent. Polar aprotic solvents (e.g., dimethylformamide) accelerate cyclization kinetics compared to ethers or hydrocarbons. Elevated temperatures (≥60°C) in Stage 1 reduce reaction times but risk decarboxylation above 100°C. In Stage 2, maintaining a 55°C acidification temperature prevents premature crystallization, ensuring high-purity product formation.

Critical Process Parameters

Inert Gas Protection

Oxygen exclusion via nitrogen or argon sparging is mandatory throughout both stages. Oxidative degradation of intermediates reduces yields by 15–20% in non-inert environments. Post-reaction workups under nitrogen atmospheres preserve product stability during filtration and drying.

Acidification and Crystallization

Controlled acidification of the alkaline hydrolysate is achieved by adding the reaction mixture to preheated (55°C) dilute hydrochloric acid. Gradual pH reduction minimizes amorphous solid formation, favoring crystalline product isolation. Post-crystallization washing with cold water removes residual salts, enhancing purity to >95%.

Scalability and Industrial Feasibility

Pilot-Scale Reproducibility

A demonstrated pilot-scale synthesis used 24.79 mol of intermediate ester, yielding 3250 g (94%) of product. Key scalability challenges include maintaining temperature homogeneity during large-volume reflux and efficient gas scrubbing to handle $$ \text{CO}_2 $$ evolution during acidification.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Emerging techniques employ microwave irradiation to reduce Stage 1 reaction times from 45 minutes to 8–10 minutes. Initial trials report 89% yield at 150°C, though product purity (91–93%) lags behind conventional methods due to side-product formation.

Enzymatic Hydrolysis

Exploratory studies using lipases (e.g., Candida antarctica Lipase B) for ester hydrolysis achieved 78% yield under mild conditions (pH 7.0, 37°C). While environmentally benign, enzymatic routes currently lack cost competitiveness against alkaline hydrolysis.

Analytical Characterization and Quality Control

Q & A

Basic: What are the standard protocols for synthesizing (6,7-Dimethyl-1-benzofuran-3-yl)acetic acid, and how is purity verified?

Answer:

The compound is synthesized via cyclization and acetylation reactions starting from substituted benzofuran precursors. A typical protocol involves:

- Cyclization : Reacting 6,7-dimethylbenzofuran with chloroacetic acid under basic conditions (e.g., KOH/ethanol) to form the acetylated intermediate.

- Acidification : Adjusting pH to precipitate the product, followed by recrystallization from ethanol/water .

- Purity Verification :

- IR : Peaks at 3413 cm⁻¹ (OH stretch) and 1715 cm⁻¹ (C=O stretch) .

- ¹H NMR : δ 2.33–2.36 ppm (methyl groups), 3.63 ppm (CH₂), and aromatic protons at 7.05–7.80 ppm .

Advanced: How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Answer:

Low yields (~50–60%) often arise from incomplete cyclization or side reactions. Optimization strategies include:

- Catalyst Screening : Testing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Solvent Effects : Replacing ethanol with polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Temperature Control : Maintaining 80–90°C during cyclization to minimize byproduct formation.

- In-Situ Monitoring : Using TLC or HPLC to track reaction progress and terminate at peak product concentration .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ 2.33 ppm) and carbon backbone (e.g., carbonyl at 171.95 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at 1715 cm⁻¹).

- LC-MS : Validates molecular weight (observed m/z 205 [M+1]) and detects impurities .

Advanced: How can crystallography resolve contradictions in spectral data for structurally similar benzofuran derivatives?

Answer:

When NMR/IR data overlap with analogs (e.g., 5-methoxy derivatives), single-crystal X-ray diffraction provides definitive structural resolution:

- Crystallization : Grow crystals in ethanol/water mixtures at 4°C.

- Software Tools : Use SHELXL for refinement and ORTEP-3 for visualizing bond angles/geometry .

- Key Metrics : Compare experimental bond lengths (e.g., C–O in benzofuran ring: ~1.36 Å) with computational models to validate assignments .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 acetonitrile/water with 0.1% formic acid .

- Calibration Curve : Linear range of 0.1–100 µg/mL (R² > 0.99).

- Sample Prep : Liquid-liquid extraction (ethyl acetate) to isolate the compound from biological matrices .

Advanced: How can trace degradation products of this compound be identified during stability studies?

Answer:

- Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions.

- High-Resolution MS : Detect fragments (e.g., decarboxylation product at m/z 161).

- Stability-Indicating Assays : Use gradient HPLC to separate degradants and quantify using area normalization .

Basic: What is the role of substituents in modulating the reactivity of benzofuran acetic acid derivatives?

Answer:

- Electron-Donating Groups (e.g., methyl) : Stabilize the benzofuran ring, enhancing thermal stability (mp > 150°C) .

- Steric Effects : 6,7-Dimethyl groups may hinder crystallization, requiring optimized recrystallization solvents .

Advanced: How can computational modeling predict the biological activity of this compound analogs?

Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cyclooxygenase).

- QSAR Models : Correlate substituent lipophilicity (logP) with anti-inflammatory activity.

- ADMET Prediction : SwissADME to assess bioavailability and toxicity risks .

Basic: What are the best practices for resolving discrepancies in reported melting points for this compound?

Answer:

- Standardized Protocols : Use a calibrated melting point apparatus with a heating rate of 1°C/min.

- Recrystallization Consistency : Ensure identical solvent systems (e.g., ethanol/water) across studies .

Advanced: How can metabolic flux analysis (MFA) inform the biosynthesis of related acetic acid derivatives?

Answer:

- Network Construction : Map pathways from glucose/ethanol to acetic acid using genome-scale models.

- Flux Quantification : Compare engineered vs. wild-type strains (e.g., Acetobacter pasteurianus) to identify bottlenecks (e.g., ADH enzyme activity) .

- Proteomics Integration : Link upregulated proteins (e.g., heat shock proteins) to improved ethanol tolerance and flux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.